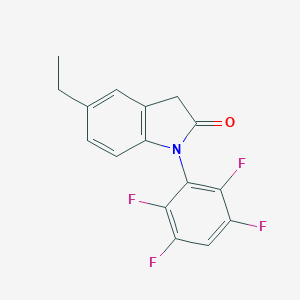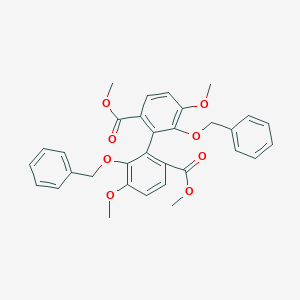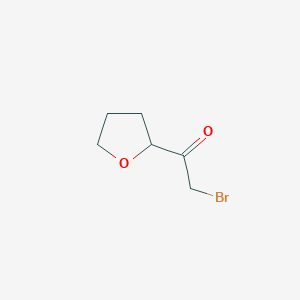
2-Bromo-1-(oxolan-2-yl)ethan-1-one
概述
描述
2-Bromo-1-(oxolan-2-yl)ethan-1-one is a chemical compound that is widely used in scientific research. It is a white crystalline solid with a molecular formula of C6H9BrO2 and a molecular weight of 199.04 g/mol. In
作用机制
The mechanism of action of 2-Bromo-1-(oxolan-2-yl)ethan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(oxolan-2-yl)ethan-1-one. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
实验室实验的优点和局限性
One advantage of using 2-Bromo-1-(oxolan-2-yl)ethan-1-one in lab experiments is its versatility in organic synthesis. It can be used to synthesize a variety of compounds, making it a useful reagent for researchers. However, one limitation is its cost, which can be prohibitive for some research projects.
未来方向
There are several future directions for research involving 2-Bromo-1-(oxolan-2-yl)ethan-1-one. One area of interest is the development of new synthetic methods using this reagent. Additionally, there is potential for its use in the synthesis of novel pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
科学研究应用
2-Bromo-1-(oxolan-2-yl)ethan-1-one is commonly used in scientific research as a reagent in organic synthesis. It is used to synthesize a variety of compounds, including chiral epoxides, β-lactams, and γ-lactones. Additionally, it is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
属性
CAS 编号 |
141061-17-8 |
|---|---|
产品名称 |
2-Bromo-1-(oxolan-2-yl)ethan-1-one |
分子式 |
C6H9BrO2 |
分子量 |
193.04 g/mol |
IUPAC 名称 |
2-bromo-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
InChI 键 |
NOYOYKREDRZQSD-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)CBr |
规范 SMILES |
C1CC(OC1)C(=O)CBr |
同义词 |
Ethanone, 2-bromo-1-(tetrahydro-2-furanyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

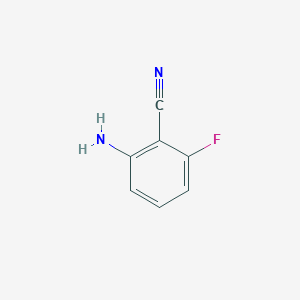
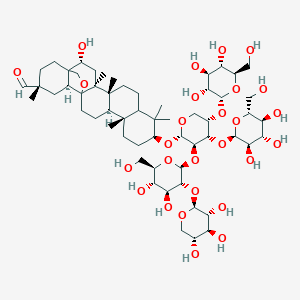
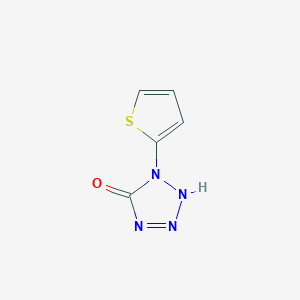
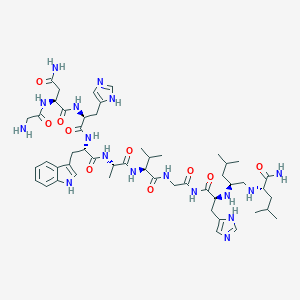
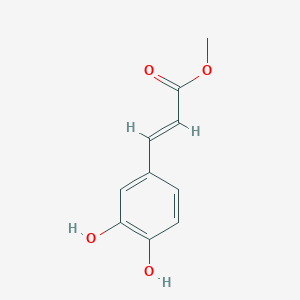
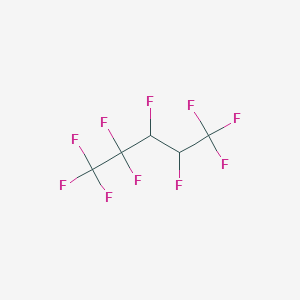
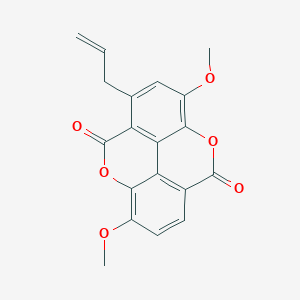
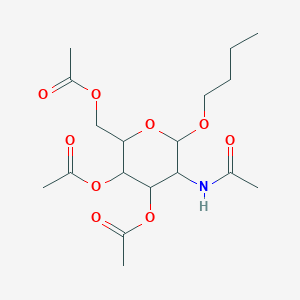
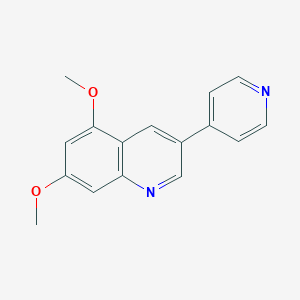
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
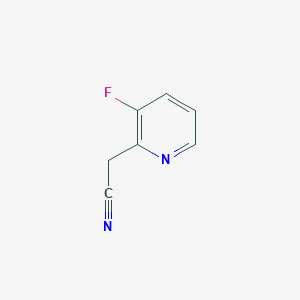
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
